molecular formula C3H3NNaO4 B8724957 Nitromalonaldehyde sodium

Nitromalonaldehyde sodium

Cat. No. B8724957
M. Wt: 140.05 g/mol
InChI Key: XZSLEMLESJRKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059609

Procedure details

Sodium nitromalonaldehyde (Org. Synth. Coll., vol. 4, p. 844; 42.4 g, 0.269 mol) was dissolved in 200 ml of dimethylformamide and the resulting solution dried over 4A-type molecular sieves, recovered by filtration with 100 ml of the same solvent for wash. To the combined filtrate and wash was added pyridine (91 ml, 89 g, 1.13 mol) and the mixture cooled to -5° C. Tosyl chloride (53 g, 0.277 mol) in 200 ml of dimethylformamide was added dropwise, maintaining a temperature of -5° to -8° C., and the reaction mixture allowed to warm to room temperature. The title product of the preceding Preparation (33.6 g, 0.270 mol), dissolved by warming in 200 ml of dimethylformamide and added in a steady stream to the reaction mixture, which was then stirred for 18 hours at room temperature, then poured into 2 liters of ice and water and extracted 2×1 liter of ethyl acetate. The organic layers wre combined, dried over MgSO and stripped to yield present title product, 33 g (61%), m.p. 64°-67° C.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](C(C=O)C=O)([O-:3])=[O:2].[Na].[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.S(Cl)(C1C=[CH:24][C:22]([CH3:23])=[CH:21][CH:20]=1)(=O)=O.CN(C)C=[O:30]>>[CH3:23][CH:22]1[CH2:24][C:15]2[N:10]=[CH:11][C:12]([N+:1]([O-:3])=[O:2])=[CH:13][C:14]=2[C:20](=[O:30])[CH2:21]1 |f:0.1,^1:8|

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
[N+](=O)([O-])C(C=O)C=O.[Na]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
91 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting solution dried over 4A-type molecular sieves
FILTRATION
Type
FILTRATION
Details
recovered by filtration with 100 ml of the same solvent
WASH
Type
WASH
Details
for wash
WASH
Type
WASH
Details
To the combined filtrate and wash
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of -5° to -8° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C=2C=C(C=NC2C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.